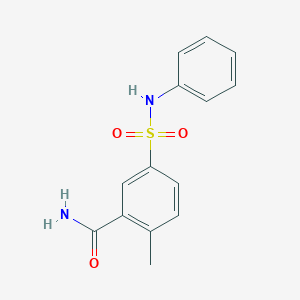

2-Methyl-5-(phenylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-5-(phenylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10-7-8-12(9-13(10)14(15)17)20(18,19)16-11-5-3-2-4-6-11/h2-9,16H,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWWAYREUVZFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenylsulfamoyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the phenylsulfamoyl group.

Amidation: Finally, the carboxylic acid group is converted to an amide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a suitable amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The phenylsulfamoyl group can be reduced to a phenylsulfanyl group using reducing agents like lithium aluminum hydride.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: 2-Methyl-5-(phenylsulfamoyl)benzoic acid.

Reduction: 2-Methyl-5-(phenylsulfanyl)benzamide.

Substitution: Various nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 2-Methyl-5-(phenylsulfamoyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of sulfamoyl compounds have been tested against human chronic myelogenous leukemia (K562) cells, showing promising results in inhibiting cell growth and inducing apoptosis .

Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Sulfamoyl groups are known to interact with specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a crucial role .

Biological Applications

Antihypertensive Effects : A series of sulfonamide derivatives have been evaluated for their ability to act as angiotensin II receptor antagonists, which are vital in managing hypertension. The structure-activity relationship studies suggest that modifications in the alkyl groups can significantly influence their pharmacological efficacy .

Mechanisms of Action : The compound's mechanism may involve modulation of cellular pathways related to cell proliferation and apoptosis, particularly through interactions with cyclin-dependent kinases and matrix metalloproteinases .

Data Tables

Case Study 1: Anticancer Properties

In one study, several derivatives of this compound were synthesized and evaluated for their antiproliferative activity against the K562 cell line. The most active compounds were found to induce cell cycle arrest and apoptosis through caspase activation, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antihypertensive Activity

Another investigation focused on the synthesis of sulfamoyl benzimidazole derivatives as angiotensin II receptor antagonists. These compounds demonstrated significant antihypertensive effects in vivo, suggesting that modifications similar to those in this compound could lead to effective treatments for hypertension .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide core can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Benzamide derivatives exhibit varying biological activities depending on substituent type and position. Key findings from PCAF HAT inhibition studies () include:

- The 2-acylamino group is essential for activity compared to anthranilic acid (34% inhibition) .

However, its bulkier structure could alter steric interactions compared to simpler acyl or carboxy analogs.

Crystal Structure and Molecular Interactions

The crystal structure of N-{2-Methyl-5-[(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide () reveals:

- Dihedral angle : 32.27° between aromatic rings, influencing molecular packing .

- Hydrogen bonding : N–H···O interactions form chains along the a-axis, stabilizing the crystal lattice .

Comparison with 2-Methyl-5-(phenylsulfamoyl)benzamide: The sulfamoyl group’s ability to form hydrogen bonds (via -SO₂NH-) could enhance solubility or protein binding compared to non-sulfonated analogs. However, steric hindrance from the phenyl group might reduce conformational flexibility.

Table 1: Key Properties of Benzamide Derivatives

*Calculated based on molecular formula C₁₄H₁₄N₂O₃S.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-5-(phenylsulfamoyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step routes, such as coupling sulfamoyl groups to a benzamide core. Key steps include:

- Sulfamoylation : Reacting a benzamide precursor with phenylsulfamoyl chloride under controlled pH (e.g., triethylamine as a base in dichloromethane) to introduce the sulfamoyl group .

- Catalytic cross-coupling : For derivatives, Pd-catalyzed reactions (e.g., Pd(OAc)₂ with ligands like XPhos) in solvents such as toluene or THF at 80–100°C for 3–6 hours .

- Purification : Flash chromatography (SiO₂, hexane/ethyl acetate gradients) achieves >95% purity. Monitor yields via TLC (e.g., chloroform:methanol 7:3) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII) resolves bond lengths, angles, and torsion angles (e.g., 32.27° dihedral angle between aromatic rings). Refinement via SHELXL (R-factor < 0.05) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. Key signals: ~7.5–8.0 ppm (aromatic protons), ~10.5 ppm (amide NH) .

- IR : Confirm sulfonamide (1320–1160 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies between computational predictions and experimental bioactivity data for this compound?

- Approach :

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better match experimental conditions (e.g., pH 7.4 buffer) .

- Validate binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with in silico results .

- Analyze structural flexibility : Perform molecular dynamics simulations (100 ns trajectories) to assess conformational changes affecting target interactions .

Q. How can the bioactivity of this compound be systematically evaluated against enzyme targets?

- Protocol :

- Enzyme inhibition assays :

- Kinase targets : Use ADP-Glo™ assays to measure IC₅₀ values (e.g., p38 MAPK inhibition at 10 µM compound concentration) .

- Receptor binding : Radioligand displacement assays (e.g., ³H-bradykinin for bradykinin receptor antagonism) .

- Cellular assays : Evaluate antiproliferative effects via MTT assays (72-hour exposure, IC₅₀ calculation in cancer cell lines) .

Q. What crystallographic software and parameters are critical for refining the structure of derivatives with complex substituents?

- Tools :

- SHELX suite : SHELXL for anisotropic refinement of heavy atoms (e.g., chlorine/sulfur). Use TWIN commands for handling twinned crystals .

- Hydrogen bonding : Analyze N–H⋯O/N interactions (e.g., 2.86–2.89 Å distances) to validate packing arrangements .

- Validation : Check Rint (< 5%) and GooF (1.0–1.2) to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.